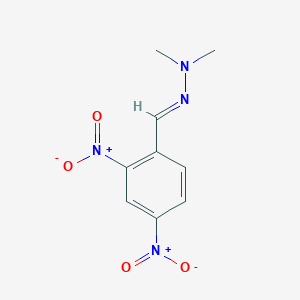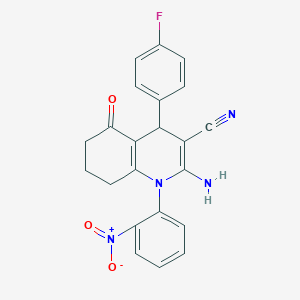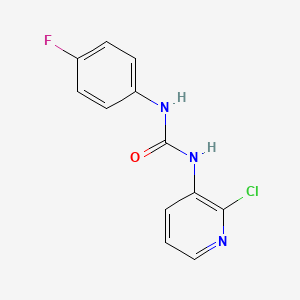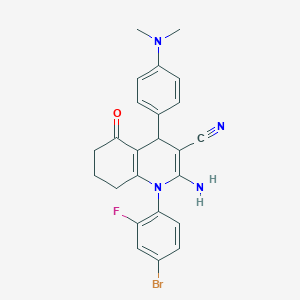![molecular formula C12H15N3O2 B15009172 N'-[(2Z,3E)-3-(hydroxyimino)butan-2-ylidene]-4-methylbenzohydrazide](/img/structure/B15009172.png)
N'-[(2Z,3E)-3-(hydroxyimino)butan-2-ylidene]-4-methylbenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(2Z,3E)-3-(hydroxyimino)butan-2-ylidene]-4-methylbenzohydrazide is a compound that belongs to the class of hydrazones and oximes. These compounds are known for their diverse biological and chemical properties. The presence of both oxime and hydrazone functional groups in this compound makes it an interesting subject for scientific research, particularly in the fields of coordination chemistry and medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2Z,3E)-3-(hydroxyimino)butan-2-ylidene]-4-methylbenzohydrazide typically involves the reaction of biacetyl monoxime with benzoic hydrazide in ethanol, with a few drops of glacial acetic acid added as a catalyst. The reaction mixture is refluxed for about 8 hours to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(2Z,3E)-3-(hydroxyimino)butan-2-ylidene]-4-methylbenzohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxime derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxime derivatives, while reduction can produce amines.
Aplicaciones Científicas De Investigación
N’-[(2Z,3E)-3-(hydroxyimino)butan-2-ylidene]-4-methylbenzohydrazide has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to form stable complexes with metal ions.
Industry: It may be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism by which N’-[(2Z,3E)-3-(hydroxyimino)butan-2-ylidene]-4-methylbenzohydrazide exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
- N’-[(2Z,3E)-3-(hydroxyimino)butan-2-ylidene]benzohydrazide
- N’-[(2Z,3E)-3-(hydroxyimino)butan-2-ylidene]-2-phenylacetohydrazide
Uniqueness
N’-[(2Z,3E)-3-(hydroxyimino)butan-2-ylidene]-4-methylbenzohydrazide is unique due to the presence of both oxime and hydrazone functional groups, which allow it to form a variety of metal complexes with different geometries and properties. This versatility makes it a valuable compound for research in coordination chemistry and potential therapeutic applications .
Propiedades
Fórmula molecular |
C12H15N3O2 |
|---|---|
Peso molecular |
233.27 g/mol |
Nombre IUPAC |
N-[(Z)-[(3E)-3-hydroxyiminobutan-2-ylidene]amino]-4-methylbenzamide |
InChI |
InChI=1S/C12H15N3O2/c1-8-4-6-11(7-5-8)12(16)14-13-9(2)10(3)15-17/h4-7,17H,1-3H3,(H,14,16)/b13-9-,15-10+ |
Clave InChI |
IPGQTCDZQDKWFH-AYMWWVTDSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C(=O)N/N=C(/C)\C(=N\O)\C |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)NN=C(C)C(=NO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-5-[(4-hydroxy-3,5-diiodophenyl)methylidene]-1-(2-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B15009097.png)
![3-chloro-N-(2-chloro-4-nitrophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15009107.png)
![4-[3-({(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}amino)imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B15009114.png)
![4-{2-[(2Z)-4-(3,4-dimethylphenyl)-2-[(4-fluorophenyl)imino]-1,3-thiazol-3(2H)-yl]ethyl}benzenesulfonamide](/img/structure/B15009121.png)
![3-hydroxy-1-(3-hydroxypropyl)-5-(3-nitrophenyl)-4-[(4-nitrophenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15009126.png)



![3-hydroxy-1-(3-hydroxypropyl)-5-(4-nitrophenyl)-4-[(4-nitrophenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15009146.png)
![N'-[(E)-{5-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]-3-nitrobenzohydrazide](/img/structure/B15009150.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(piperidin-1-ylmethyl)-N'-[(2E,3E)-4-(2,6,6-trimethylcyclohex-1-en-1-yl)but-3-en-2-ylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B15009167.png)
![2,2'-{Biphenyl-4,4'-diylbis[(2-oxoethane-2,1-diyl)sulfanediyl]}bis(4,6-dimethylpyridine-3-carbonitrile)](/img/structure/B15009175.png)
![ethyl (4Z)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B15009188.png)

